N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide
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Overview
Description
N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a cyano group, a phenylprop-2-enamide backbone, and a diethylsulfamoyl group. Its distinct properties make it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloro-5-(diethylsulfamoyl)aniline with a suitable acylating agent to form an intermediate compound.
Addition of the Cyano Group: The intermediate is then reacted with a cyano-containing reagent under controlled conditions to introduce the cyano group.
Formation of the Final Product: The final step involves the reaction of the intermediate with a phenylprop-2-enamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Interfering with DNA/RNA: It can bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide
- N-[2-chloro-5-(diethylsulfamoyl)phenyl]-3-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)propanamide
- N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide
Uniqueness
N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-3-24(4-2)28(26,27)17-10-11-18(21)19(13-17)23-20(25)16(14-22)12-15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPGARUCMCRVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(=CC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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